molecular formula C14H20N2O3 B14755099 Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester CAS No. 2184-77-2

Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester

Cat. No.: B14755099
CAS No.: 2184-77-2
M. Wt: 264.32 g/mol
InChI Key: YABBDMCUYMMXBK-UHFFFAOYSA-N
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Description

Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a dimethylphenyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester can be achieved through several methods. One common approach involves the reaction of a substituted phenol with a carbamoyl chloride in the presence of a base.

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This reaction typically proceeds under mild conditions and results in high-purity products.

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of large-scale reactors and continuous flow processes. The use of catalysts, such as tin or indium triflate, can enhance the efficiency of the reaction and improve yields . Additionally, the use of supercritical carbon dioxide as a solvent has been explored to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Oxidation: Oxides or other oxidized derivatives.

    Substitution: Various substituted carbamates.

Mechanism of Action

The mechanism of action of carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby blocking the enzyme’s activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2184-77-2

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

[4-(dimethylamino)-3,5-dimethylphenyl] N-(2-oxopropyl)carbamate

InChI

InChI=1S/C14H20N2O3/c1-9-6-12(7-10(2)13(9)16(4)5)19-14(18)15-8-11(3)17/h6-7H,8H2,1-5H3,(H,15,18)

InChI Key

YABBDMCUYMMXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)OC(=O)NCC(=O)C

Origin of Product

United States

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